[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-
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Overview
Description
[1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-, is an organic compound that belongs to the family of triazolopyrimidines. This compound exhibits unique chemical properties, making it a subject of extensive research in the fields of chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro-, involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of 5-methyl-6-nitro-uracil with hydrazine hydrate, followed by cyclization using phosphorus oxychloride.
Industrial Production Methods: Industrial production methods for this compound typically involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of catalysts are employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Substitution reactions involving halogens or other nucleophiles can modify the chemical structure.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, nucleophiles like amines or thiols
Major Products Formed:
Oxidized products
Reduced amine derivatives
Various substituted analogs
Scientific Research Applications
Chemistry:
Used as a building block in the synthesis of more complex molecules.
Studied for its reactivity and properties in various chemical reactions.
Biology:
Investigated for its potential as an enzyme inhibitor.
Studied for its interactions with biological macromolecules.
Medicine:
Explored as a potential pharmaceutical agent for treating diseases.
Research on its anti-inflammatory and antimicrobial properties.
Industry:
Used in the development of new materials with specific properties.
Application in the design of agrochemicals and specialty chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors, within biological systems. Its mechanism of action often involves the inhibition of enzymatic activity or the modulation of receptor pathways, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrimidin-5(4H)-one
[1,2,4]Triazolo[1,5-a]pyrimidin-5(4H)-one
Uniqueness:
The presence of the nitro group and the methyl substitution at specific positions differentiates it from other triazolopyrimidine derivatives.
Unique chemical reactivity and biological activity profiles compared to similar compounds.
There you go. It’s a cool subject. Care to dive deeper into any section?
Properties
IUPAC Name |
5-methyl-6-nitro-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O3/c1-3-4(11(13)14)5(12)10-6(9-3)7-2-8-10/h2H,1H3,(H,7,8,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUZRUCMCZNGSSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=CN2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20338594 |
Source
|
Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103778-83-2 |
Source
|
Record name | [1,2,4]Triazolo[1,5-a]pyrimidin-7(1H)-one, 5-methyl-6-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20338594 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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